molecular formula C18H38O2 B8473868 2-Ethoxyhexadecan-1-OL CAS No. 51883-32-0

2-Ethoxyhexadecan-1-OL

Cat. No.: B8473868
CAS No.: 51883-32-0
M. Wt: 286.5 g/mol
InChI Key: PYTRBIZZZGFMSI-UHFFFAOYSA-N
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Description

2-Ethoxyhexadecan-1-OL is a long-chain aliphatic alcohol with a hydroxyl (-OH) group at the terminal (C1) position and an ethoxy (-OCH₂CH₃) substituent at the C2 position. Its molecular formula is C₁₈H₃₈O₂, and its molecular weight is approximately 286.5 g/mol. The ethoxy group introduces branching, which may reduce crystallinity compared to linear analogs like Dodecan-1-ol, enhancing solubility in non-polar matrices .

Properties

CAS No.

51883-32-0

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

2-ethoxyhexadecan-1-ol

InChI

InChI=1S/C18H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(17-19)20-4-2/h18-19H,3-17H2,1-2H3

InChI Key

PYTRBIZZZGFMSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CO)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-Ethoxyhexadecan-1-OL and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
2-Ethoxyhexadecan-1-OL C₁₈H₃₈O₂ 286.5 Primary -OH, ethoxy 16-carbon chain with C2 ethoxy
Dodecan-1-ol C₁₂H₂₆O 186.34 Primary -OH Linear 12-carbon chain
2-Ethoxycyclohexan-1-OL C₈H₁₆O₂ 144.21 Cyclic -OH, ethoxy Six-membered ring with ethoxy
2-Hexen-1-ol, 2-ethyl- C₈H₁₆O 128.21 Unsaturated -OH, ethyl branch Ethyl-substituted α,β-unsaturated alcohol
Key Observations:
  • Chain Length and Hydrophobicity : The 16-carbon chain of 2-Ethoxyhexadecan-1-OL confers greater hydrophobicity compared to Dodecan-1-ol (C12), likely reducing aqueous solubility but enhancing compatibility with oils and fats .
  • Branching vs. In contrast, 2-Ethoxycyclohexan-1-OL’s cyclic structure restricts conformational flexibility, increasing rigidity and altering reactivity .
  • Functional Group Reactivity : Unlike 2-Hexen-1-ol, 2-ethyl- (which has a reactive double bond), 2-Ethoxyhexadecan-1-OL’s ether linkage is less prone to oxidation, making it more stable in formulations requiring prolonged shelf life .

Physical and Chemical Properties

Solubility and Stability:
  • 2-Ethoxyhexadecan-1-OL: Predicted to exhibit low water solubility (<1 mg/L at 25°C) due to its long hydrocarbon chain. The ethoxy group may enhance solubility in polar organic solvents (e.g., ethanol, acetone).
  • Dodecan-1-ol : Water solubility is similarly low (0.04 g/L at 20°C), but its linear structure allows tighter molecular packing, leading to higher melting points (24–26°C) compared to branched analogs .
Thermal Properties:
  • Longer-chain alcohols like 2-Ethoxyhexadecan-1-OL typically have higher boiling points (>300°C) compared to shorter analogs (e.g., Dodecan-1-ol boils at 259°C) .

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